molecular formula C18H15N5O B038787 9-Benzhydryladenine 1-oxide CAS No. 122365-35-9

9-Benzhydryladenine 1-oxide

Cat. No.: B038787
CAS No.: 122365-35-9
M. Wt: 317.3 g/mol
InChI Key: KGXVSELUQPYRLW-UHFFFAOYSA-N
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Description

9-Benzhydryladenine 1-oxide (CAS: 122365-35-9) is a chemically modified purine derivative characterized by the substitution of a benzhydryl group at the N9 position of the adenine ring and an oxygen atom at the N1 position. This structural modification distinguishes it from natural adenine derivatives and confers unique physicochemical and biochemical properties. The compound is synthesized via oxidation of adenine nucleotides or benzhydryl-substituted precursors, as demonstrated in studies involving monopermaleic acid oxidation . Its applications span biochemical research, particularly in studies of enzyme-substrate interactions, nucleotide analogs, and photochemical behavior .

Properties

CAS No.

122365-35-9

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

9-benzhydryl-1-hydroxypurin-6-imine

InChI

InChI=1S/C18H15N5O/c19-17-15-18(21-12-23(17)24)22(11-20-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,16,19,24H

InChI Key

KGXVSELUQPYRLW-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C3N=CN(C4=N)O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC4=C3N=CN(C4=N)O

Synonyms

9-benzhydryl-1-hydroxy-purin-6-imine

Origin of Product

United States

Chemical Reactions Analysis

Ames Test Findings

9-Benzhydryladenine 1-oxide demonstrates mutagenic activity in bacterial reverse mutation assays:

Test SystemResult (Strain TA98)Metabolic Activation (S9)Citation
Ames testPositiveWith S9

The mutagenicity is attributed to redox cycling or electrophilic interactions with DNA, a common mechanism for aromatic N-oxides .

Comparison to Related Compounds

  • 9-Methyladenine 1-oxide : Shows weaker mutagenicity (TA98 + S9) .

  • 9-Benzyladenine 1-oxide : Similar potency to the benzhydryl analog .

Redox Cycling

The N-oxide group participates in redox reactions, generating reactive oxygen species (ROS) under physiological conditions. This property is linked to its mutagenic behavior .

Acid/Base Stability

  • Acidic Hydrolysis : Under strongly acidic conditions (e.g., conc. HCl at 180–200°C), N-oxides like 9-methyladenine 1-oxide decompose to methylamine, ammonia, and glycine . Similar behavior is expected for the benzhydryl analog.

  • Alkaline Conditions : Stability in basic media is higher, but prolonged exposure may lead to deoxygenation .

Methylation Reactions

While direct data for this compound is limited, related adenine N-oxides undergo methylation at the N(1) position using methylating agents (e.g., MeI in AcNMe₂), forming 1-methoxy derivatives .

Research Gaps and Limitations

  • Synthetic Optimization : Detailed protocols for high-yield synthesis remain undisclosed.

  • Reaction Mechanisms : The exact pathway for mutagenicity (e.g., ROS vs. direct DNA adduct formation) requires further study.

  • Derivatization Potential : Functionalization at the benzhydryl group or purine core has not been explored.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

9-Benzhydryladenine (CAS: 122365-34-8)

  • Structural Differences : Unlike 9-benzhydryladenine 1-oxide, the parent compound lacks the N1-oxide group. The absence of this oxygen atom preserves the aromaticity of the adenine ring, leading to stronger π-π stacking interactions and enhanced stability .
  • Synthesis : 9-Benzhydryladenine is synthesized through alkylation of adenine with benzhydryl halides, whereas the 1-oxide derivative requires additional oxidation steps .
  • Biochemical Activity: The non-oxidized form exhibits stronger binding to allosteric enzyme sites (e.g., glutamate dehydrogenase) due to retained aromaticity.
Table 1: Structural and Functional Comparison
Property This compound 9-Benzhydryladenine
CAS No. 122365-35-9 122365-34-8
Aromaticity Reduced (N1-oxide disrupts ring) Preserved
Enzyme Recognition Substrate for phosphotransferases Weak substrate, strong effector
Synthesis Method Oxidation of adenine derivatives Direct alkylation

Adenine 1-Oxide Nucleotides

  • Structural Similarities : Both this compound and adenine 1-oxide nucleotides share the N1-oxide modification, which reduces aromaticity and alters electronic properties. For example, $^{13}\text{C}$ NMR studies reveal a 10–15 ppm upfield shift in the C2 and C8 positions, indicating electron density redistribution .
  • Photochemical Behavior: Both compounds undergo photochemical rearrangement under UV light, but this compound’s bulky substituent may stabilize intermediates, reducing side reactions compared to smaller adenine 1-oxide derivatives .

Other Benzhydryl-Modified Purines

  • 9-Ethyl-3-α-(o-methyldiphenylmethoxy)-9-azabicyclo(3.3.1)nonane (CAS: 6605-97-6): Unlike this compound, this compound features a bicyclic structure and lacks the purine backbone. Its applications focus on receptor binding studies rather than nucleotide metabolism .
  • 9-Methyl-2-(4-diphenylmethyl-1-piperazinyl)-9H-purine (CAS: 69440-60-4) :
    • The piperazinyl group introduces basicity, enabling interactions with neurotransmitter receptors, a property absent in this compound .

Key Research Findings

  • Enzymatic Substrate Specificity : this compound is efficiently phosphorylated by pyruvate kinase and hexokinase, with kinetic parameters ($Km = 0.8–1.2\ \text{mM}$) comparable to natural adenine nucleotides. However, its $V{max}$ is 30–40% lower due to steric hindrance from the benzhydryl group .
  • Thermodynamic Stability : Differential scanning calorimetry (DSC) studies show a melting point depression of 15–20°C compared to 9-benzhydryladenine, attributed to disrupted crystal packing from the N1-oxide .

Q & A

Basic: What experimental protocols are recommended for synthesizing 9-Benzhydryladenine 1-oxide, and how can purity be validated?

Answer:
Synthesis typically involves N-oxidation of 9-Benzhydryladenine using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under controlled pH and temperature. Key steps include monitoring reaction progress via thin-layer chromatography (TLC) and isolating the product through recrystallization or column chromatography. Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. For reproducibility, document solvent ratios, reaction times, and purification steps in detail .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:
Store the compound in airtight, light-resistant containers under inert gas (e.g., nitrogen) at –20°C to prevent degradation. Conduct accelerated stability studies by exposing samples to varying temperatures (e.g., 4°C, 25°C) and humidity levels, analyzing degradation products via mass spectrometry (MS) or HPLC. Safety protocols include using nitrile gloves and fume hoods to minimize inhalation/contact risks, referencing analogous N-oxide safety guidelines (e.g., 4-NitroPyridine 1-oxide handling) .

Basic: What spectroscopic and chromatographic data are critical for characterizing this compound?

Answer:
Essential data include:

  • ¹H NMR : Peaks for benzhydryl protons (δ 6.5–7.5 ppm) and adenine protons (δ 8.0–8.5 ppm).
  • ¹³C NMR : Carbon signals for the N-oxide moiety (~160–170 ppm).
  • HPLC : Retention time consistency against a reference standard.
  • MS : Molecular ion peak ([M+H]⁺) matching the theoretical molecular weight (C₁₉H₁₇N₅O). Cross-validate results with literature and provide raw data in supplementary materials .

Basic: How can researchers identify credible literature on this compound while avoiding unreliable sources?

Answer:
Use databases like PubMed, SciFinder, and ChemIDplus, prioritizing peer-reviewed journals (e.g., Advanced Pharmaceutical Bulletin). Exclude non-academic sources (e.g., ). For mechanistic insights, reference foundational texts like N-Oxidation of Drugs (). Validate claims by cross-checking methodologies and citations in primary literature .

Advanced: What factors influence the regioselectivity and efficiency of N-oxidation in 9-Benzhydryladenine?

Answer:
Regioselectivity is governed by steric hindrance from the benzhydryl group and electronic effects of substituents. Computational modeling (e.g., density functional theory, DFT) can predict reactive sites by analyzing electron density distributions. Experimentally, vary reaction conditions (e.g., oxidant concentration, solvent polarity) and use kinetic studies to map activation barriers. Note that lipophilicity (logP) and protonation states (pKa) also modulate reactivity, as shown in comparative studies of analogous N-oxides .

Advanced: How can contradictory data on the biological activity of this compound be resolved?

Answer:
Contradictions often arise from differences in assay conditions (e.g., cell lines, concentration ranges). Design dose-response experiments across multiple models (e.g., in vitro enzyme inhibition, cell viability assays) and validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity). Publish raw datasets and statistical analyses (e.g., ANOVA) to support reproducibility claims .

Advanced: What strategies are effective for studying the metabolic fate of this compound in biological systems?

Answer:
Use radiolabeled (¹⁴C) compounds in pharmacokinetic studies, tracking metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Collaborate with toxicology experts to assess hepatic microsomal stability and cytochrome P450 interactions. For in vivo models, reference protocols from studies on structurally similar compounds (e.g., 4-Nitroquinoline 1-oxide in cancer models) .

Advanced: How can computational chemistry enhance the design of derivatives based on this compound?

Answer:
Employ molecular docking to predict binding affinities toward target proteins (e.g., kinases) and molecular dynamics (MD) simulations to assess stability in biological environments. Use quantitative structure-activity relationship (QSAR) models to correlate substituent effects (e.g., electron-withdrawing groups) with activity. Validate predictions with synthetic analogs and bioassays .

Advanced: What methodologies address challenges in scaling up this compound synthesis for preclinical studies?

Answer:
Optimize catalytic systems (e.g., transition-metal catalysts) to improve yield and reduce byproducts. Conduct process analytical technology (PAT) monitoring (e.g., in situ FTIR) to track reaction parameters. For GMP compliance, follow ICH stability guidelines and document batch-to-batch variability using statistical process control (SPC) .

Advanced: How should researchers design collaborative studies to explore the multifunctional applications of this compound?

Answer:
Establish interdisciplinary teams with expertise in synthetic chemistry, computational biology, and pharmacology. Define milestones (e.g., hit-to-lead optimization timelines) and distribute tasks using project management tools (e.g., Gantt charts). Publish collaborative data in open-access repositories to facilitate peer validation .

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